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Introduction

The development of resistance to targeted therapies is a significant challenge in oncology. In

the context of metastatic renal cell carcinoma (mRCC) and other solid tumors, inhibitors of the

vascular endothelial growth factor (VEGF) pathway, such as axitinib, have shown efficacy but

are often limited by eventual disease progression.[1][2] Preclinical evidence suggests that

upregulation of the MET (mesenchymal-epithelial transition factor) signaling pathway is a key

mechanism of resistance to VEGF-targeted therapies.[2][3][4] This has led to the hypothesis

that dual inhibition of both VEGFR and MET pathways could lead to a more durable clinical

benefit.[1][2][3]

Crizotinib is a tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET, while axitinib is

a potent and selective inhibitor of VEGFRs 1, 2, and 3.[1][3][5] The combination of crizotinib

and axitinib is therefore a rational approach to simultaneously block two critical pathways

involved in tumor growth, angiogenesis, invasion, and metastasis.[1][3] This document provides

a summary of the preclinical and clinical findings for this combination therapy, along with

detailed protocols for relevant experiments.

Signaling Pathways and Rationale for Combination
Axitinib exerts its anti-angiogenic effects by inhibiting VEGFRs, which are crucial for the

formation of new blood vessels that supply tumors with nutrients and oxygen. Crizotinib, in this
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combination, primarily targets the MET receptor tyrosine kinase. Upregulation of the MET

pathway can promote tumor cell proliferation, survival, and invasion, and has been implicated

in the development of resistance to anti-angiogenic therapies.[2][6] By combining these two

agents, the goal is to achieve a synergistic antitumor effect by simultaneously blocking

angiogenesis and a key resistance pathway.
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Caption: Dual inhibition of VEGFR and MET pathways by axitinib and crizotinib.

Preclinical Data
Preclinical studies in renal cell carcinoma (RCC) xenograft models have demonstrated the

potential of combining axitinib and crizotinib. These studies were foundational in establishing

the rationale for clinical investigation.

Table 1: Preclinical Efficacy in a 786-O RCC Xenograft
Model

Treatment Group
Tumor Growth Inhibition
(%)

Key Finding

Vehicle 0% Baseline tumor growth

Axitinib 17% Modest single-agent activity

Crizotinib N/A Single-agent activity assessed

Axitinib + Crizotinib 76%
Significant synergistic effect (p

<0.05 vs. single agents)

Data sourced from a study on high c-Met expressing 786-O xenografts.[3]

Preclinical Experimental Protocol
This protocol outlines the methodology used in a preclinical xenograft study to evaluate the

combination of axitinib and crizotinib.

Objective: To assess the anti-tumor efficacy of axitinib and crizotinib, alone and in combination,

in a human renal cell carcinoma xenograft model.

Materials:

Cell Line: 786-O human renal cell carcinoma cells (high c-Met expression).[3]

Animals: Severe Combined Immunodeficient (SCID) mice.[3]
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Compounds: Axitinib, Crizotinib, vehicle control.

Reagents: Cell culture media, Matrigel, anesthesia, etc.

Procedure:

Cell Culture: Culture 786-O cells according to standard laboratory procedures.

Tumor Implantation:

Harvest 786-O cells and resuspend in a solution of media and Matrigel.

Subcutaneously inoculate SCID mice with the cell suspension.[3]

Monitor mice for tumor growth.

Treatment Initiation:

Once tumors reach a predetermined volume (e.g., ~100-200 mm³), randomize mice into

treatment groups (n=8/group):[3]

Group 1: Vehicle control (oral gavage).

Group 2: Axitinib (e.g., 36 mg/kg, twice daily, oral gavage).[3]

Group 3: Crizotinib (e.g., 25 mg/kg, once daily, oral gavage).[3]

Group 4: Axitinib + Crizotinib (at the doses above).[3]

Monitoring and Endpoints:

Measure tumor volumes with calipers 2-3 times per week.

Monitor animal body weight and overall health for signs of toxicity.

Continue treatment until tumors in the vehicle group reach a predetermined endpoint (e.g.,

2000 mm³).[3]

Tissue Analysis:
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At the end of the study, euthanize mice and excise tumors.

Perform immunohistochemical analysis on tumor tissue to assess markers of

angiogenesis (e.g., CD31), pericyte coverage (e.g., NG2), and epithelial-mesenchymal

transition (EMT).[3]

Clinical Data
A Phase Ib, open-label, dose-escalation study (NCT01999972) was conducted to evaluate the

safety, pharmacokinetics, and preliminary efficacy of axitinib in combination with crizotinib in

patients with advanced solid tumors, with a dose-expansion phase focused on mRCC.[1][2][6]

Table 2: Clinical Efficacy in Metastatic Renal Cell
Carcinoma (Dose-Expansion Phase)

Parameter Value
95% Confidence Interval
(CI)

Overall Response Rate (ORR) 30% 11.9 – 54.3%

Progression-Free Survival

(PFS)
5.6 months 3.5 – Not Reached

Data from treatment-naïve mRCC patients in the dose-expansion cohort.[1][6]

Table 3: Safety and Tolerability - Grade ≥3 Adverse
Events

Adverse Event
Frequency in Dose-Escalation Phase
(n=22)

Hypertension 18.2%

Fatigue 9.1%

The Maximum Tolerated Dose (MTD) was established as axitinib 5 mg BID plus crizotinib 250

mg BID.[1][6][7] The combination demonstrated a manageable safety profile consistent with the

known toxicities of each agent individually.[1][6][8]
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Table 4: Pharmacokinetic Parameters
Drug Parameter Finding

Axitinib
Effect of Crizotinib on Axitinib

PK

Co-administration had no

clinically meaningful effect on

the pharmacokinetics of

axitinib.[1]

Crizotinib
Effect of Axitinib on Crizotinib

PK

Not detailed, but crizotinib is a

moderate CYP3A4/5 inhibitor.

[1]

Clinical Trial Protocol (Phase Ib)
This protocol is a summary of the design for the Phase Ib study of axitinib and crizotinib.

Objective: To determine the Maximum Tolerated Dose (MTD), safety, and preliminary efficacy of

axitinib combined with crizotinib in patients with advanced solid tumors.[4]

Study Design:

Phase: Phase Ib, open-label, multicenter.[2][4]

Part 1: Dose-Escalation Phase:

Population: Patients with advanced solid tumors refractory to standard therapy.[1][4]

Design: Standard 3+3 or modified toxicity probability interval (mTPI) design.[4]

Dosing: Starting doses of axitinib 3 mg BID plus crizotinib 200 mg BID, with subsequent

dose escalations.[1][6]

Primary Endpoint: Determine the MTD.[4]

Part 2: Dose-Expansion Phase:

Population: Patients with advanced clear-cell mRCC, divided into two cohorts:[1][4]
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Cohort 1: Treatment-naïve.

Cohort 2: 1-2 prior systemic therapies, including a VEGF pathway inhibitor.

Dosing: Administer the combination at the MTD determined in Part 1.

Primary Endpoint: Assess preliminary antitumor activity (e.g., ORR).

Assessments:

Safety: Monitor adverse events (AEs) graded by NCI-CTCAE, vital signs, and laboratory

tests. Dose-limiting toxicities (DLTs) are assessed in the first cycle.

Efficacy: Tumor response evaluated by RECIST criteria every 8-12 weeks.

Pharmacokinetics: Serial blood sampling to determine plasma concentrations of axitinib and

crizotinib.[1][4]
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Phase Ib Clinical Trial Workflow (NCT01999972)
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Caption: Workflow diagram for the Phase Ib study of axitinib and crizotinib.
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Conclusion and Future Directions
The combination of axitinib and crizotinib was found to have a manageable safety and

tolerability profile in patients with advanced solid tumors.[1][6] The MTD was established at

axitinib 5 mg BID and crizotinib 250 mg BID.[1][7] While the combination showed modest

antitumor activity in treatment-naïve mRCC, the investigators concluded that it did not support

further study in this indication, particularly given the rapidly evolving treatment landscape with

more effective agents like cabozantinib and immuno-oncology therapies.[1][6]

Despite this conclusion in mRCC, the rationale for dual VEGFR and MET inhibition remains

sound. The data from this study could inform the development of other combination therapies

targeting these pathways in different tumor types or patient populations where this mechanism

of resistance is more prominent. Further research could explore biomarkers to identify patients

most likely to benefit from such a combination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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